1H-Purine-2,6-dione, 7-(2-aminoethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-
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Overview
Description
AC-155 is a bamifylline metabolite in human plasma that may induce apoptosis selectively in cancer cells.
Scientific Research Applications
Synthesis of Fused Purine Derivatives : Research by Hesek and Rybár (1994) explores the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the compound's role in the development of complex organic structures (Hesek & Rybár, 1994).
Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones shows the potential for developing ligands for serotonin receptors, which could have implications in psychotropic therapy (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis : Chen et al. (2007) studied the crystal structure of doxofylline, a compound structurally related to theophylline, which helps in understanding molecular interactions and stability (Chen et al., 2007).
Synthesis of Derivatives for Biological Applications : Gobouri (2020) synthesized new 6-purineselenyl and 1,3,4-thiadiazols derivatives, indicative of the compound's versatility in forming biologically relevant structures (Gobouri, 2020).
Antitumor Activity Research : Moharram and Osman (1989) demonstrated the antitumor activity of certain purine derivatives, highlighting the compound's potential in cancer research (Moharram & Osman, 1989).
Investigation of Molecular Interactions : Research by Shukla et al. (2020) on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the molecule’s intermolecular interactions, which is crucial for material design applications (Shukla et al., 2020).
Synthesis of New Derivatives for Anticancer Activity : Hayallah (2017) focused on synthesizing new derivatives with potential anticancer activity, highlighting the compound's relevance in developing new therapeutic agents (Hayallah, 2017).
Properties
CAS No. |
80296-68-0 |
---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
7-(2-aminoethyl)-8-benzyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H19N5O2/c1-19-14-13(15(22)20(2)16(19)23)21(9-8-17)12(18-14)10-11-6-4-3-5-7-11/h3-7H,8-10,17H2,1-2H3 |
InChI Key |
RBFZLGAFXRJECP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-155; AC155; AC 155 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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